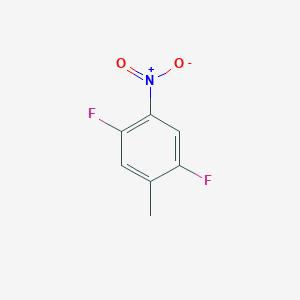

1,4-Difluoro-2-methyl-5-nitrobenzene

Overview

Description

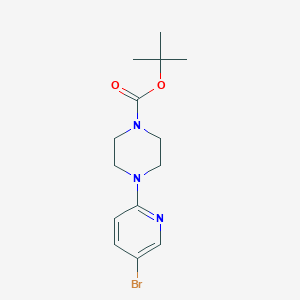

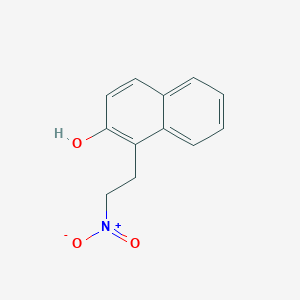

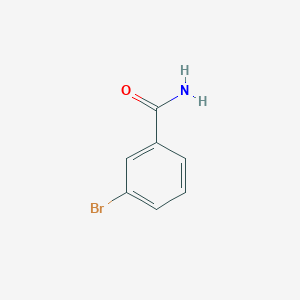

1,4-Difluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has an average mass of 173.117 Da and a monoisotopic mass of 173.028839 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 . The canonical SMILES is CC1=CC(=C(C=C1F)N+[O-])F .Physical And Chemical Properties Analysis

The molecular weight of this compound is 173.12 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a complexity of 183 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 173.02883473 g/mol .Scientific Research Applications

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including nitrobenzene derivatives, highlights their potential in synthetic chemistry. These compounds, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, show promise for future applications due to their ability to be removed by light, offering a non-invasive method for deprotecting functional groups in chemical syntheses (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitrobenzene Production

The review of nitrobenzene production processes, including mixed acid nitration and adiabatic nitration, provides insights into the synthesis of nitrobenzene derivatives. Research progress for synthesizing nitrobenzene with solid acid catalysts instead of sulfuric acid suggests a potential direction for the environmentally friendly production of nitrobenzene derivatives, which may include 1,4-Difluoro-2-methyl-5-nitrobenzene (Zhao Hong, 2003).

Synthesis of Fluorinated Biphenyls

The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of pharmaceuticals, underscores the importance of fluorinated nitrobenzene derivatives in the pharmaceutical industry. This research exemplifies the utility of such compounds in creating active pharmaceutical ingredients (Yanan Qiu et al., 2009).

Flame Retardants

A critical review of novel brominated flame retardants, including their occurrence in various environments, points to the relevance of nitrobenzene derivatives in creating safer and more effective flame-retardant materials. This research indicates the need for further study on the environmental fate and toxicity of these compounds (E. A. Zuiderveen et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that nitrobenzene compounds can undergo various reactions such as reduction, substitution, and addition, which could potentially affect their interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Difluoro-2-methyl-5-nitrobenzene are currently unknown . More research is needed to elucidate these pathways and their downstream effects.

Pharmacokinetics

Its physical properties such as boiling point (251 ºc), melting point (25 °c), and density (1374 g/cm³) suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container in a dry room temperature environment to maintain its stability . It’s also a combustible substance, so it should be kept away from fire and high-temperature environments .

properties

IUPAC Name |

1,4-difluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWWQMGGJXKGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282407 | |

| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141412-60-4 | |

| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)

![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)

![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)